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Compound Focus: Ribociclib

CAS No.: 1211441-98-3

Cat. No.: S002107

Ribociclib Dose Modification Guidelines

Ribociclib is administered in different starting doses based on the clinical setting. The following table

outlines the standard dose levels and reduction steps [1] [2] [3].

. Starting First Second Discontinuation
Clinical Context ) ) o
Dose Reduction Reduction Criterion
Early Breast Cancer (EBC) 400 mg 200 mg Not If dose reduction below

once daily  once daily applicable 200 mg/day is required [2]
[3]

Advanced/Metastatic 600 mg 400 mg 200 mg once If dose reduction below
Breast Cancer (mBC) once daily  once daily daily 200 mg/day is required [1]

[3] [4]

Management of Specific Adverse Reactions

Dose modifications are required for specific adverse reactions. The management strategies below are based

on severity grading from the Common Terminology Criteria for Adverse Events (CTCAE) [3] [4].
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Adverse Reaction

CTCAE Grade

Recommended Management Action

Hematologic:
Neutropenia [3] [4]

Hepatobiliary Toxicity
[3] [4]

QTc Prolongation [3] [4]

Interstitial Lung Disease
(ILD)/Pneumonitis [3] [4]

Grade 3 (ANC 500 -
<1000/mm?)

Grade 3 with fever and/or
infection

Grade 4 (ANC <500/mm8)

Grade 3 (ALT/AST >5 -
20 x ULN)

ALT/AST >3 x ULN with
Bilirubin >2 x ULN (in
absence of cholestasis)

QTcF >480 - 500 msec

QTcF >500 msec

Associated with serious
arrhythmia

Grade 2 (symptomatic)

Grade 3/4 (severel/life-
threatening)

Interrupt dose until recovery to Grade <2, then
resume at the same dose level. If recurs,
interrupt until recovery, then resume at next
lower dose.

Interrupt dose until recovery to Grade <2, then
resume at the next lower dose level.

Interrupt dose until recovery to Grade <2, then
resume at the next lower dose level.

Interrupt dose until recovery to baseline, then
resume at the next lower dose level. If
Grade 3 recurs, discontinue.

Discontinue ribociclib.

Interrupt dose until QTcF resolves to <480
msec. For EBC, resume at same dose; for
mBC, resume at next lower dose. If recurs,
resume at next lower dose.

Interrupt dose until QTcF resolves to <480
msec, then resume at next lower dose level.

If recurs, discontinue.

Permanently discontinue.
Interrupt dose until recovery to Grade <1, then
consider resuming at next lower dose level.

If recurs, discontinue.

Permanently discontinue.
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Adverse Reaction CTCAE Grade Recommended Management Action
Other Non-Hematologic = Grade 3 Interrupt dose until recovery to Grade <1, then
Toxicities [3] [4] resume at the same dose level. If recurs,

resume at next lower dose level.

Grade 4 Permanently discontinue.

Pre-Treatment Assessment & Monitoring Protocols

Rigorous baseline assessment and ongoing monitoring are critical for patient safety and protocol adherence.

Pre-Treatment Assessments (Prior to Cycle 1):

¢ Electrocardiogram (ECG): Must be performed. Do not initiate ribociclib if QTcF is 2450 ms [3] [4].

e Complete Blood Count (CBC): To establish baseline neutrophil, platelet, and red blood cell counts
[3] [4].

e Comprehensive Metabolic Panel: Includes Liver Function Tests (LFTs: AST, ALT, total bilirubin) and
serum electrolytes (potassium, calcium, phosphorus, magnesium). Correct any electrolyte imbalances
before initiation [3] [4].

¢ Pregnancy Test: For patients of childbearing potential [5].

¢ Review of Concomitant Medications: Screen for drugs that may prolong QTc or are strong CYP3A
inhibitors/inducers [5] [3].

Routine Monitoring Schedule:

e ECGs: Repeat approximately on Day 14 of the first cycle, and as clinically indicated. Monitor more
frequently if QTc prolongation occurs [3] [4].

e CBC: Monitor every 2 weeks for the first 2 cycles, at the beginning of each subsequent 4 cycles, and
as clinically indicated [3].

e LFTs: Monitor every 2 weeks for the first 2 cycles, at the beginning of each subsequent 4 cycles, and
as clinically indicated. If Grade 2 or higher abnormalities occur, monitor more frequently [3].

Special Population & Drug Interaction Considerations

Hepatic Impairment:
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o Early Breast Cancer: No initial dose adjustment is recommended for any degree of hepatic
impairment (Child-Pugh A, B, or C) [3].

¢ Advanced/Metastatic Breast Cancer: No adjustment for mild impairment (Child-Pugh A). The
starting dose should be reduced to 400 mg once daily for patients with moderate or severe
impairment (Child-Pugh B or C) [3] [4].

Renal Impairment:

¢ Mild to Moderate Impairment (eGFR 30-89 mL/min/1.73 m?): No dose adjustment is recommended

[3] [4].
¢ Severe Impairment (eGFR <30 mL/min/1.73 m?): The recommended starting dose is 200 mg once
daily [3] [4].

Concomitant Use with Strong CYP3A Inhibitors: Concomitant use should be avoided. If coadministration
with a strong CYP3A inhibitor (e.g., ketoconazole, clarithromycin) is unavoidable, the following dose

modifications are recommended [3] [4]:

e Early Breast Cancer: Reduce ribociclib dose to 200 mg once daily.

e Advanced/Metastatic Breast Cancer: Reduce ribociclib dose to 400 mg once daily. After the
strong inhibitor is discontinued, resume the original ribociclib dose after a washout period of at least
5 half-lives of the inhibitor [3] [4].

Experimental Workflow for Dose Management

The following diagram illustrates the logical workflow for managing adverse events and making dose

modification decisions.
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Key Takeaways for Clinical Practice

o Efficacy Preservation with Dose Reduction: In the NATALEE trial, dose reductions for toxicity in
the early breast cancer setting did not compromise invasive disease-free survival (iDFS) efficacy,
supporting proactive management of adverse events [2].

¢ Unique Toxicity Profile: While ribociclib shares class effects like neutropenia and ILD with other
CDKA4/6 inhibitors, it carries a specific risk for QTc prolongation and hepatobiliary toxicity,
necessitating distinct monitoring protocols [6] [7].

¢ Proactive Management is Crucial: Adherence to pre-treatment screening and regular monitoring for
CBC, LFTs, and QTc is essential for early detection and intervention, allowing patients to remain on
therapy longer at optimized doses.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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